

An In-depth Technical Guide to Nodaga-NHS: Chemical Properties, Structure, and Applications

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Introduction

Nodaga-NHS, also known as NODA-GA-NHS ester, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical development and molecular imaging.[1] Its robust chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving **Nodaga-NHS**, tailored for a technical audience.

Chemical Structure and Properties

Nodaga-NHS is a derivative of the 1,4,7-triazacyclononane-1,4-diacetate (NODA) macrocycle, featuring a glutaric acid arm functionalized with an N-hydroxysuccinimide (NHS) ester.[1] This NHS ester group is highly reactive towards primary amines, enabling the covalent conjugation of Nodaga to a wide range of biomolecules, such as peptides, antibodies, and nanoparticles.[1] [2] The core triazacyclononane structure serves as an efficient chelating agent for various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[3][4]

The chemical identity and key properties of **Nodaga-NHS** are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid	[5][6]
CAS Number	1407166-70-4	[1][3][5]
Molecular Formula	C19H28N4O10	[3][5][6]
Molecular Weight	472.4 g/mol	[1][5][6]
Canonical SMILES	C1CC(=O)N(C1=O)OC(=O)CC C(C(=O)O)N2CCN(CCN(CC2) CC(=O)O)CC(=O)O	[1][5][6]
Appearance	Typically exists as a solid at room temperature	[3]
Purity	>90% (Note: NHS esters can degrade over time)	[7]

Solubility and Stability

Nodaga-NHS is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] Its solubility in aqueous solutions is limited, and it is susceptible to hydrolysis, particularly at higher pH values.[1] The NHS ester is the primary site of hydrolysis, which converts the active ester back to the unreactive carboxylate form of Nodaga.[1] To minimize hydrolysis, it is recommended to prepare solutions of **Nodaga-NHS** immediately before use and to conduct conjugation reactions in a pH range of 7.0-8.5.[1]

The stability of the radiometal complexes formed with Nodaga is a critical attribute. [64Cu]Cu-NODAGA complexes have demonstrated high stability in human serum and when challenged with competing chelators like EDTA.[1][8] Similarly, [68Ga]NODAGA conjugates have shown considerable stability in vitro.[1] This high stability is crucial for in vivo applications to prevent the release of the radiometal and subsequent off-target accumulation.[1]



Experimental Protocols

The primary application of **Nodaga-NHS** is the conjugation to biomolecules and subsequent radiolabeling. The following sections provide a detailed methodology for these key experiments.

Conjugation of Nodaga-NHS to a Biomolecule (e.g., Antibody)

This protocol describes the general procedure for conjugating **Nodaga-NHS** to a primary amine-containing biomolecule, such as an antibody (e.g., Trastuzumab).

Materials:

- Nodaga-NHS ester
- Biomolecule (e.g., Trastuzumab) solution in a suitable buffer (e.g., 0.1 M borate-buffered saline, pH 8.0-8.5)
- Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)
- Size-exclusion chromatography column (e.g., PD-10)
- · Reaction vessels
- · pH meter

Procedure:

- Prepare the Nodaga-NHS solution: Immediately before use, dissolve Nodaga-NHS in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1]
- Prepare the biomolecule solution: Ensure the biomolecule is in a buffer that is free of primary amines (e.g., Tris) and adjusted to a pH between 7.0 and 8.5.[1] A common choice is 0.1 M borate buffer.[2]
- Perform the conjugation reaction: Add a molar excess of the Nodaga-NHS stock solution to the biomolecule solution. The molar ratio will depend on the desired degree of labeling and



should be optimized for each specific biomolecule.[2] For example, ratios of 5, 20, or 100-fold excess of **Nodaga-NHS** to the antibody have been reported.[2]

- Incubate the reaction: Allow the reaction to proceed for a set amount of time. Incubation can be performed at 4°C for extended periods (e.g., 20 hours) or at room temperature for shorter durations.[2]
- Purify the conjugate: Remove excess, unreacted Nodaga-NHS and byproducts by size-exclusion chromatography.[2] Elute the column with a suitable buffer, such as 0.1 M sodium acetate (pH 5.6).[2]
- Characterize the conjugate: Determine the concentration of the purified Nodaga-biomolecule conjugate using a suitable method (e.g., HPLC or Nanodrop).[2] The number of chelators per biomolecule can be estimated by mass spectrometry (e.g., MALDI-TOF).[2]

Radiolabeling of Nodaga-Conjugate with 64Cu

This protocol outlines the steps for radiolabeling the Nodaga-conjugated biomolecule with Copper-64.

Materials:

- Nodaga-conjugated biomolecule
- [64Cu]CuCl2 in 0.1 M HCl
- 0.2 M sodium acetate buffer (pH 5.5)
- Reaction vial
- Heating block or water bath
- Radio-TLC or radio-HPLC for quality control

Procedure:

 Prepare the reaction mixture: In a reaction vial, add the Nodaga-conjugated biomolecule solution.



- Add the radiometal: To the vial, add the [64Cu]CuCl₂ solution followed by the sodium acetate buffer to adjust the pH to approximately 5.5.[8]
- Incubate for labeling: Incubate the reaction mixture at a controlled temperature. For ⁶⁴Cu labeling of Nodaga conjugates, incubation at 37°C for 60 minutes has been shown to be effective.[8]
- Perform quality control: Determine the radiochemical purity of the [64Cu]Cu-Nodagabiomolecule by radio-TLC or radio-HPLC to ensure that the incorporation of the radiometal is high (typically >95%).[8]

Visualizations

The following diagrams illustrate key aspects of **Nodaga-NHS** chemistry and its application workflow.

Caption: Chemical structure of **Nodaga-NHS**.

Caption: Conjugation reaction of Nodaga-NHS with a biomolecule.

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